molecular formula C25H19Cl3FN5O5 B14069732 9-[(2R)-3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purin-2-amine

9-[(2R)-3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purin-2-amine

Cat. No.: B14069732
M. Wt: 594.8 g/mol
InChI Key: CWRGPCWFCOZJTQ-ORVLFNFJSA-N
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Description

9-[(2R)-3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purin-2-amine is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as chlorobenzoyl, deoxyfluoro, and purinamine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R)-3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purin-2-amine involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pentofuranosyl moiety, followed by the introduction of the chlorobenzoyl groups through acylation reactions. The final steps involve the incorporation of the purinamine and deoxyfluoro groups under controlled conditions to ensure the desired stereochemistry and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Additionally, purification methods like chromatography and crystallization are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

9-[(2R)-3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the chlorobenzoyl groups to benzyl alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl and purinamine sites, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with parameters such as temperature, solvent, and reaction time being carefully controlled.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorobenzoyl oxides, while reduction can produce benzyl alcohol derivatives. Substitution reactions can lead to a variety of new compounds with modified functional groups.

Scientific Research Applications

9-[(2R)-3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purin-2-amine has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving abnormal cell growth and proliferation.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialized chemicals.

Mechanism of Action

The mechanism of action of 9-[(2R)-3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzoyl chloride: Shares the chlorobenzoyl group but lacks the complex structure of the target compound.

    2-Deoxy-2-fluoro-D-glucose: Contains the deoxyfluoro group but differs in its overall structure and applications.

    6-Chloropurine: Similar purinamine moiety but lacks the additional functional groups present in the target compound.

Uniqueness

The uniqueness of 9-[(2R)-3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purin-2-amine lies in its combination of multiple functional groups, which confer distinct chemical reactivity and potential applications. This compound’s ability to undergo diverse chemical reactions and its broad range of scientific research applications make it a valuable tool in various fields.

Properties

Molecular Formula

C25H19Cl3FN5O5

Molecular Weight

594.8 g/mol

IUPAC Name

[(4R)-5-(2-amino-6-chloropurin-9-yl)-3-(4-chlorobenzoyl)oxy-4-fluoro-4-methyloxolan-2-yl]methyl 4-chlorobenzoate

InChI

InChI=1S/C25H19Cl3FN5O5/c1-25(29)18(39-22(36)13-4-8-15(27)9-5-13)16(10-37-21(35)12-2-6-14(26)7-3-12)38-23(25)34-11-31-17-19(28)32-24(30)33-20(17)34/h2-9,11,16,18,23H,10H2,1H3,(H2,30,32,33)/t16?,18?,23?,25-/m1/s1

InChI Key

CWRGPCWFCOZJTQ-ORVLFNFJSA-N

Isomeric SMILES

C[C@]1(C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)COC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl)F

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)COC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl)F

Origin of Product

United States

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